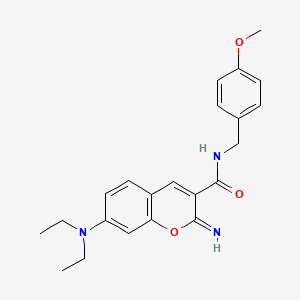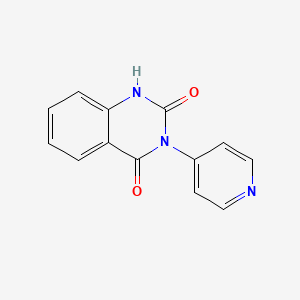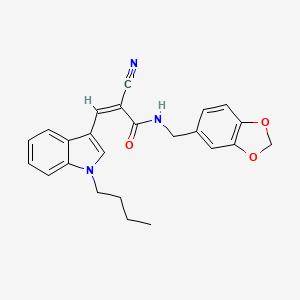
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is a chemical compound with potential applications in scientific research. It is a chromene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide involves its ability to react with ROS and form a fluorescent adduct. The compound contains a diethylamino group that can undergo protonation in the presence of ROS, leading to the formation of a fluorescent product. The fluorescence intensity is directly proportional to the ROS levels, making it a useful tool for monitoring ROS in living cells.
Biochemical and Physiological Effects
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used successfully to monitor ROS levels in various cell types, including cancer cells, neuronal cells, and endothelial cells. The compound has also been shown to be stable under physiological conditions, making it a useful tool for in vivo imaging studies.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide in lab experiments include its high selectivity for ROS, its real-time monitoring capabilities, and its low toxicity. However, the compound has limitations, including its limited solubility in aqueous solutions and its sensitivity to light and oxygen, which can affect its fluorescence intensity.
Future Directions
There are several future directions for the use of 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide in scientific research. One potential area of interest is its use in studying the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential area of interest is its use in developing new imaging techniques for monitoring ROS in vivo. Additionally, the development of new derivatives with improved solubility and stability could expand its applications in various fields of research.
Conclusion
In conclusion, 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is a useful compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential and expand its applications in various fields of research.
Scientific Research Applications
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. The use of fluorescent probes such as 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide can help in monitoring ROS levels in real-time and provide insights into their role in various diseases.
properties
IUPAC Name |
7-(diethylamino)-2-imino-N-[(4-methoxyphenyl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-25(5-2)17-9-8-16-12-19(21(23)28-20(16)13-17)22(26)24-14-15-6-10-18(27-3)11-7-15/h6-13,23H,4-5,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIASHKHHFYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4848141.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848147.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4848151.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4848153.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4848156.png)


![N-{3-[1-(methylsulfonyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4848175.png)


![2-fluoro-N-(2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4848200.png)
![7-methyl-9-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4848205.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4848206.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4848216.png)